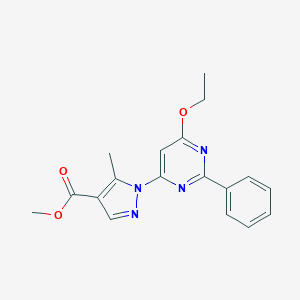
methyl 1-(6-ethoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(6-ethoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate, also known as MPEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It is a potent and highly selective compound that has been extensively studied for its potential therapeutic applications.
作用機序
Methyl 1-(6-ethoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate selectively binds to mGluR5 and inhibits its activity, leading to a decrease in the release of glutamate, a neurotransmitter that plays a key role in the regulation of synaptic plasticity and neuronal excitability. This results in a reduction in excitatory neurotransmission and a modulation of the dopaminergic and serotonergic systems, which are involved in the regulation of mood, cognition, and reward.
Biochemical and Physiological Effects:
methyl 1-(6-ethoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate has been shown to have a number of biochemical and physiological effects, including the modulation of synaptic plasticity, the reduction of anxiety and depression-like behaviors, the inhibition of drug-seeking behavior, and the improvement of cognitive function in animal models. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
実験室実験の利点と制限
One of the major advantages of methyl 1-(6-ethoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate is its high selectivity and potency, which allows for the specific targeting of mGluR5 without affecting other glutamate receptors. This makes it a valuable tool for the study of the role of mGluR5 in various neurological and psychiatric disorders. However, one of the limitations of methyl 1-(6-ethoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate is its poor solubility, which can limit its use in some experimental settings.
将来の方向性
There are several future directions for the study of methyl 1-(6-ethoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate, including the investigation of its potential therapeutic applications in human subjects, the development of more potent and selective mGluR5 antagonists, and the exploration of its use in combination with other drugs for the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to better understand the mechanisms underlying the neuroprotective effects of methyl 1-(6-ethoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate and its potential use in the treatment of neurodegenerative diseases.
合成法
Methyl 1-(6-ethoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate can be synthesized using a multistep process involving the reaction of 6-ethoxy-2-phenyl-4-pyrimidinamine with 3,5-dimethylpyrazole-4-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with methyl iodide to obtain the final product, methyl 1-(6-ethoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate.
科学的研究の応用
Methyl 1-(6-ethoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as anxiety, depression, addiction, and schizophrenia. It has also been investigated for its potential use in the treatment of fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
特性
製品名 |
methyl 1-(6-ethoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate |
|---|---|
分子式 |
C18H18N4O3 |
分子量 |
338.4 g/mol |
IUPAC名 |
methyl 1-(6-ethoxy-2-phenylpyrimidin-4-yl)-5-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C18H18N4O3/c1-4-25-16-10-15(20-17(21-16)13-8-6-5-7-9-13)22-12(2)14(11-19-22)18(23)24-3/h5-11H,4H2,1-3H3 |
InChIキー |
AFAPWQJCOLNZSK-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=NC(=C1)N2C(=C(C=N2)C(=O)OC)C)C3=CC=CC=C3 |
正規SMILES |
CCOC1=NC(=NC(=C1)N2C(=C(C=N2)C(=O)OC)C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















